8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine
Overview
Description
8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine is a chemical compound that holds immense significance within the biomedicine industry . This remarkable product serves as a linchpin in the process of developing therapeutic drugs targeted towards tackling a myriad of diseases .
Synthesis Analysis
It exhibits unparalleled utility in the synthesis of nucleotides and nucleic acid analogs, thereby facilitating revolutionary strides in the realm of anti-cancer and anti-viral treatments .Molecular Structure Analysis
The molecular structure of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine contains total 40 bond(s); 24 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aromatic), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine has a molecular formula of C47H51BrN7O7P and a molecular weight of 936.83 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and DNA Incorporation
8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine (8-Br-dA) has been used in the synthesis of photoactive DNA. Liu and Verdine (1992) detailed its incorporation into synthetic oligodeoxynucleotides without adversely affecting the stability of duplex DNA (Liu & Verdine, 1992).
Photochemistry and Product Formation
The photochemistry of 8-Br-dA has been explored in various solvents. Jimenez et al. (2004) discovered that its UV photolysis in different solvents led to the formation of the C8 radical, resulting in various radical reactions and product formations, including the creation of 5',8-cyclo-2'-deoxyadenosine (Jimenez et al., 2004).
Synthesis of Derivatives for Probing DNA Conformations
8-Br-dA has been instrumental in synthesizing various derivatives to study DNA conformations. Eason et al. (1996) synthesized 8-methoxy-2'-deoxyadenosine and incorporated it into oligodeoxynucleotides to investigate the conformational preferences of adenosine within DNA (Eason et al., 1996).
Antiviral Activities
The antiviral activities of various derivatives of 8-Br-dA have been explored. Sági et al. (1994) studied the synthesis of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues and their antiviral effects against various viruses (Sági et al., 1994).
Enzymatic Inhibition and Substrate Properties
8-Br-dA and its analogues have been investigated for their role as substrates and inhibitors of bacterial enzymes. Bzowska and Kazimierczuk (1995) found that 8-bromo-2'-deoxyadenosine and its analogues were effective inhibitors of the bacterial purine-nucleoside phosphorylase (PNP) (Bzowska & Kazimierczuk, 1995).
Applications in Fluorescent Probing
The use of 8-Br-dA derivatives in fluorescent DNA probing has been studied. Suzuki et al. (2013) synthesized C8-naphthylethynylated 2'-deoxyadenosine derivatives, which showed strong fluorescence and were used for DNA detection (Suzuki et al., 2013).
Future Directions
properties
IUPAC Name |
N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN6O3/c1-19(2)6-17-11-10-12(16-5-15-11)20(13(14)18-10)9-3-7(22)8(4-21)23-9/h5-9,21-22H,3-4H2,1-2H3/b17-6+/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIJACROCWNATK-RMLWQQNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C2C(=NC=N1)N(C(=N2)Br)C3CC(C(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C2C(=NC=N1)N(C(=N2)Br)[C@H]3C[C@@H]([C@H](O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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